molecular formula C18H23N3O3S B4738316 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide

Cat. No. B4738316
M. Wt: 361.5 g/mol
InChI Key: FPWMVPHDFRZCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. It was first discovered in the 1980s and has since been shown to have promising potential as a cancer treatment.

Mechanism of Action

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide works by activating the immune system and inducing the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide activates the production of interferon-alpha and tumor necrosis factor-alpha, which have been shown to be effective at killing tumor cells.
Biochemical and Physiological Effects:
2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to have a number of biochemical and physiological effects, including the activation of the immune system and the induction of cytokine production. It has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels that tumors need to grow and spread.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been approved for use in humans, meaning that its safety and efficacy in humans is still unknown.

Future Directions

There are a number of future directions for research on 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide, including further preclinical studies to better understand its mechanism of action and potential therapeutic applications. Additionally, clinical trials in humans will be necessary to determine its safety and efficacy as a cancer treatment. Finally, there is also potential for 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide to be used in combination with other cancer treatments to enhance their effectiveness.

Scientific Research Applications

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been extensively studied for its anti-tumor properties and has been shown to have promising results in preclinical studies. It works by activating the immune system and inducing the production of cytokines, which in turn stimulate the destruction of tumor cells. 2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide has been shown to be effective against a variety of tumor types, including melanoma, lung cancer, and breast cancer.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-5-17(18(22)20-15-7-6-10-19-12-15)21(25(4,23)24)16-9-8-13(2)14(3)11-16/h6-12,17H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWMVPHDFRZCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CN=CC=C1)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(pyridin-3-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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